3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
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Description
3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C19H20ClN3OS and its molecular weight is 373.9. The purity is usually 95%.
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Biological Activity
The compound 3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented by the following details:
- Molecular Formula : C₁₈H₁₈ClN₃OS
- Molecular Weight : 357.87 g/mol
- SMILES Notation :
CC(C#N)N1CCN(C(=S)C2=C(C=C(C=C2)Cl)C(=O)C1)C
Research indicates that compounds similar to this compound may act through multiple pathways, including:
- Inhibition of Kinases : Many piperazine derivatives exhibit kinase inhibition, which is crucial for regulating cell proliferation and survival.
- Modulation of Neurotransmitter Receptors : Some studies suggest that related compounds can enhance or inhibit neurotransmitter receptor activity, particularly in the central nervous system, potentially offering neuroprotective effects.
Pharmacological Studies
A review of existing literature reveals limited direct studies on this specific compound; however, related compounds have been evaluated extensively:
- Antitumor Activity : Compounds containing furan and piperazine moieties have shown promise in inhibiting tumor growth in various cancer models.
- Antimicrobial Properties : Similar structures have been tested against a range of bacterial strains, demonstrating significant antimicrobial activity.
Case Study 1: Antitumor Efficacy
A study involving a piperazine derivative demonstrated a significant reduction in tumor size in xenograft models. The compound was found to induce apoptosis in cancer cells via the activation of caspase pathways.
Compound | Tumor Type | Reduction in Size (%) | Mechanism |
---|---|---|---|
Piperazine Derivative | Breast Cancer | 65% | Apoptosis induction |
Case Study 2: Neuroprotective Effects
In a neuropharmacological study, a related compound was shown to increase serotonin levels in the hippocampus, suggesting potential benefits for conditions such as depression and anxiety.
Compound | Model Used | Serotonin Increase (%) | Effect |
---|---|---|---|
Related Compound | Rat Model | 30% | Neuroprotection |
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates that they are generally well absorbed with moderate bioavailability. Metabolism primarily occurs through hepatic pathways involving cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.
Properties
IUPAC Name |
3-[4-[5-(3-chloro-4-methylphenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-14-3-4-15(13-16(14)20)17-5-6-18(24-17)19(25)23-11-9-22(10-12-23)8-2-7-21/h3-6,13H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHFJVJMVTWJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)CCC#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.